

(3-Butoxy-4-chlorophenyl)boronic acid commercial suppliers

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Compound of Interest

Compound Name: (3-Butoxy-4-chlorophenyl)boronic acid

Cat. No.: B594712

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Technical Guide: (3-Butoxy-4-chlorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(3-Butoxy-4-chlorophenyl)boronic acid**, including its chemical properties, commercial availability, synthesis, and key applications in organic synthesis, particularly in the context of drug discovery and development.

Chemical Properties and Commercial Availability

(3-Butoxy-4-chlorophenyl)boronic acid is an organic compound with the chemical formula $C_{10}H_{14}BClO_3$. It belongs to the class of arylboronic acids, which are notable for their utility as key building blocks in organic chemistry, most famously in the Suzuki-Miyaura cross-coupling reaction. The butoxy and chloro substituents on the phenyl ring offer opportunities for further functionalization and modification of target molecules, making it a potentially valuable reagent for creating diverse chemical libraries.

Commercial Suppliers

Direct commercial suppliers for **(3-Butoxy-4-chlorophenyl)boronic acid** are limited. However, several suppliers offer isomeric compounds with similar properties. Researchers are advised to

contact the listed companies for availability or custom synthesis inquiries.

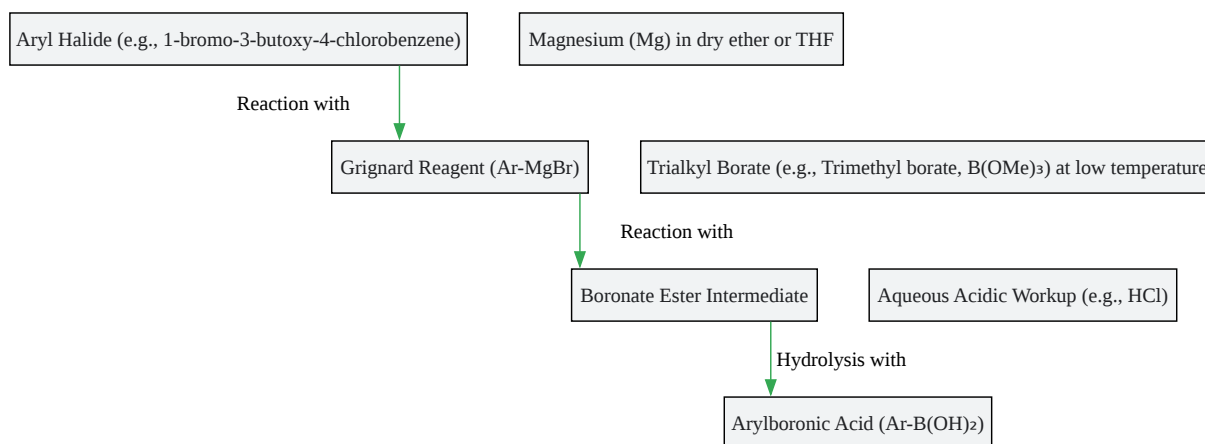
Supplier	Compound Name	CAS Number	Purity	Notes
GlobalChemMall	(3-Butoxy-4-chlorophenyl)boronic acid	Not specified	Not specified	Listed as a manufacturer in China; direct inquiry recommended. [1]
ChemScene	(2-Butoxy-4-chlorophenyl)boronic acid	1256355-07-3	≥98%	Isomer available for purchase. [2]
BLD Pharm	(4-Butoxy-3-chlorophenyl)boronic acid	480438-55-9	Not specified	Isomer available for purchase. [3]
ChemicalBook	4-Butoxy-3-chlorophenylboronic acid	480438-55-9	Not specified	Isomer listed. [4]

Synthesis and Reactions

While a specific, detailed synthesis protocol for **(3-Butoxy-4-chlorophenyl)boronic acid** is not readily available in the public domain, a general and robust method for the synthesis of substituted arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis.

General Synthesis of Arylboronic Acids

The following diagram outlines a typical workflow for the synthesis of an arylboronic acid from an aryl halide.



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Caption: General synthesis of arylboronic acids.

Experimental Protocol: Synthesis of a Substituted Arylboronic Acid (General Procedure)

This protocol is a generalized procedure based on the synthesis of similar arylboronic acids and should be adapted and optimized for the specific synthesis of **(3-Butoxy-4-chlorophenyl)boronic acid**.

Materials:

- Aryl bromide (e.g., 1-bromo-3-butoxy-4-chlorobenzene)
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)

- Trimethyl borate
- Hydrochloric acid (1 M)
- Anhydrous sodium sulfate
- Organic solvents for extraction and purification (e.g., diethyl ether, hexanes)

Procedure:

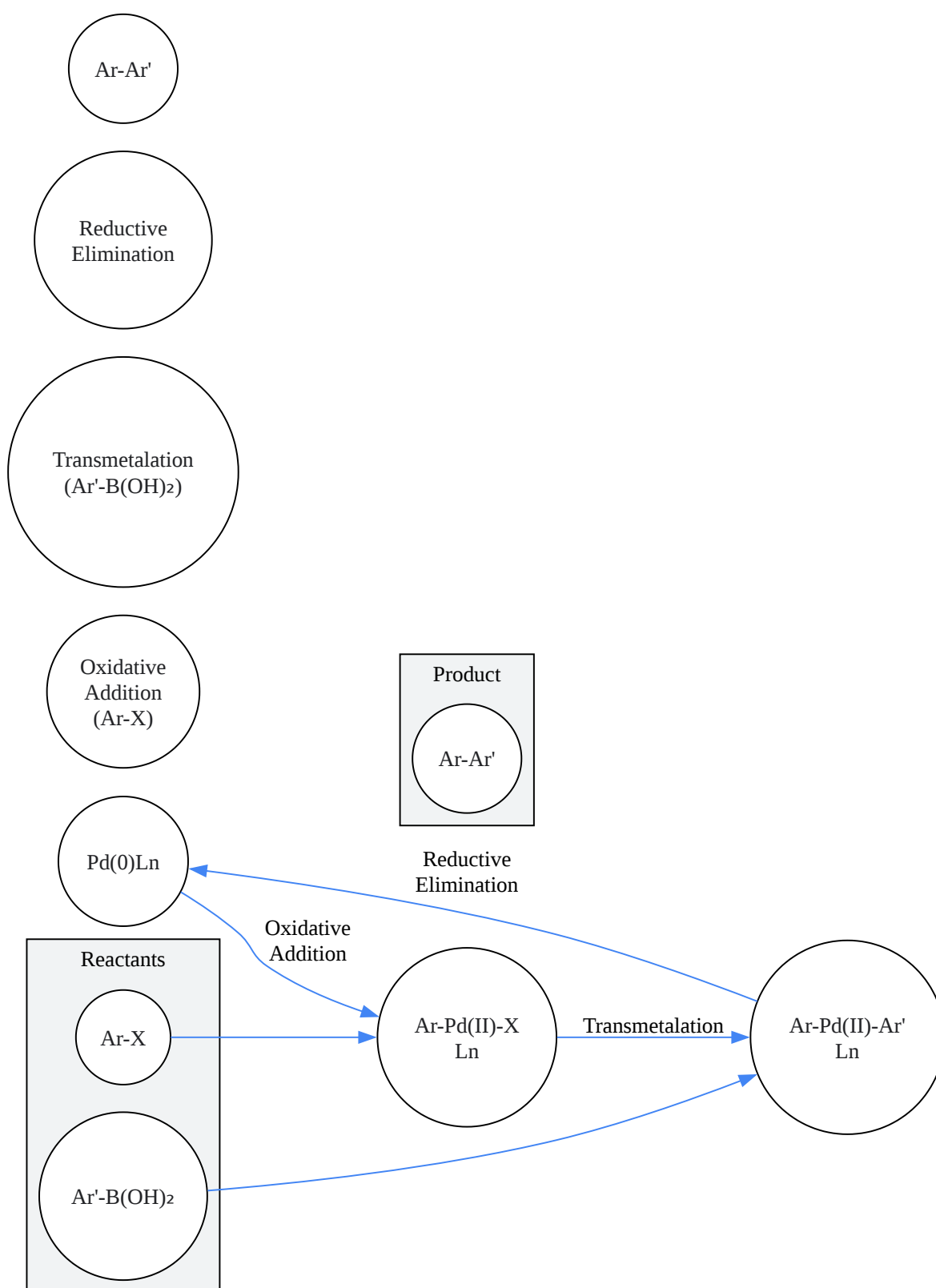
- **Grignard Reagent Formation:** In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of the aryl bromide in anhydrous THF is added dropwise to initiate the reaction. The reaction mixture is stirred and may require gentle heating to maintain reflux until the magnesium is consumed.
- **Borylation:** The Grignard solution is cooled to $-78\text{ }^{\circ}\text{C}$ in a dry ice/acetone bath. Trimethyl borate, dissolved in anhydrous THF, is added dropwise while maintaining the low temperature. The mixture is stirred at this temperature for several hours and then allowed to warm to room temperature overnight.
- **Hydrolysis and Workup:** The reaction is quenched by the slow addition of 1 M hydrochloric acid at $0\text{ }^{\circ}\text{C}$. The mixture is stirred for an hour. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by recrystallization or column chromatography to yield the pure arylboronic acid.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

Arylboronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis and is widely used in the pharmaceutical industry for the construction of complex molecules.

Suzuki-Miyaura Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.



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Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General Procedure)

This protocol provides a general method for the coupling of an arylboronic acid with an aryl halide.

Materials:

- **(3-Butoxy-4-chlorophenyl)boronic acid**
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{OAc})_2$, or a pre-catalyst)
- Base (e.g., K_2CO_3 , Na_2CO_3 , Cs_2CO_3)
- Solvent system (e.g., toluene/water, dioxane/water, or DMF)

Procedure:

- **Reaction Setup:** To a reaction vessel, add the arylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
- **Solvent Addition and Degassing:** Add the solvent system. The reaction mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
- **Reaction:** The mixture is heated to the desired temperature (typically 80-110 °C) and stirred under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
- **Workup and Purification:** Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Relevance in Drug Discovery

Boronic acids and their derivatives are of significant interest in medicinal chemistry.[5] The boron atom can act as a transition-state analogue inhibitor of certain enzymes, particularly serine proteases. The FDA has approved several boronic acid-containing drugs, highlighting the therapeutic potential of this class of compounds. The use of substituted phenylboronic acids like **(3-Butoxy-4-chlorophenyl)boronic acid** allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The butoxy and chloro groups can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The Suzuki-Miyaura reaction, utilizing such building blocks, is a powerful tool for the rapid synthesis of libraries of biphenyl and other complex structures for biological screening.

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